(Z)-methyl 4-((6-methoxy-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Description

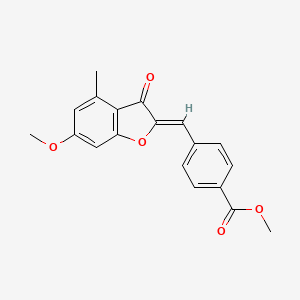

The compound (Z)-methyl 4-((6-methoxy-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate features a benzofuran core substituted with methoxy (-OCH₃) at position 6, methyl (-CH₃) at position 4, and a 3-oxo group. The (Z)-configured methylidene bridge links this benzofuran system to a para-substituted methyl benzoate ester.

Properties

IUPAC Name |

methyl 4-[(Z)-(6-methoxy-4-methyl-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11-8-14(22-2)10-15-17(11)18(20)16(24-15)9-12-4-6-13(7-5-12)19(21)23-3/h4-10H,1-3H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJRVJPNFHWLCZ-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((6-methoxy-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate typically involves the following steps:

-

Formation of the Benzofuran Core: : The benzofuran core can be synthesized through the cyclization of appropriate precursors. One common method involves the use of salicylaldehyde derivatives and acetic anhydride under acidic conditions to form the benzofuran ring.

-

Introduction of Functional Groups: : The methoxy and methyl groups are introduced through alkylation reactions. For instance, the methoxy group can be added using methanol and a suitable catalyst, while the methyl group can be introduced via methylation reactions using methyl iodide.

-

Formation of the Final Compound: : The final step involves the condensation of the benzofuran derivative with methyl 4-formylbenzoate under basic conditions to form the this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : Reduction reactions can target the carbonyl groups in the benzofuran ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

-

Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Basic Information

- IUPAC Name : methyl 4-[(Z)-(6-methoxy-4-methyl-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate

- Molecular Formula : C19H18O5

- Molecular Weight : 342.34 g/mol

Structural Representation

The structure can be visualized as follows:

Chemistry

In the realm of chemistry, (Z)-methyl 4-((6-methoxy-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate serves as a building block for synthesizing more complex molecules. Its unique structural characteristics facilitate various modifications, making it valuable in the development of new materials and catalysts. For instance, it can be utilized in the synthesis of advanced organic compounds through condensation reactions with other functionalized substrates.

Biology

This compound has garnered significant attention in biological research due to its potential as a bioactive molecule . Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Various studies have explored its efficacy against different pathogens and cancer cell lines, demonstrating promising results in vitro .

Case Study: Anticancer Activity

A study investigating the anticancer properties of benzofuran derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic applications . Its interactions with biological targets make it a candidate for drug development aimed at treating infectious diseases and cancer. The compound's ability to inhibit specific enzymes involved in disease pathways enhances its potential therapeutic profile.

Case Study: Drug Development

Research has indicated that derivatives of benzofuran compounds can act as effective inhibitors of acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer’s. The structural modifications seen in this compound may enhance its bioavailability and efficacy as a drug candidate .

Industrial Applications

The compound also finds applications in the industrial sector , particularly in the synthesis of dyes, pigments, and other organic materials. Its stability and reactivity make it suitable for producing polymers and coatings, which are essential in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((6-methoxy-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison :

Methyl 4-[(Z)-{6-[(2,6-dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate (): Substituents: 6-position substituted with a dichlorobenzyloxy group (-OCH₂C₆H₃Cl₂). Molecular Weight: 455.287 (C₂₄H₁₆Cl₂O₅).

(Z)-methyl 4-((3-((2-amino-1-methyl-4-oxo-1H-imidazol-5(4H)-ylidene)methyl)-1H-indol-1-yl)methyl)benzoate (): Substituents: Indole and imidazolone moieties replace the benzofuran system. Bioactivity: Exhibits growth inhibition in breast cancer cell lines (GI₅₀ = 1.5–4 µM, LC₅₀ = 5.7–100 µM).

Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-2-(2-(2-hydroxyethoxy)ethoxy)phenoxy)methyl)benzoate (): Substituents: Thiazolidinone ring and triisopropylsilyl (TIPS) group. Molecular Weight: 724.2774 (C₃₈H₄₇FNO₈SSi). Physical Properties: Lower melting point (107–109°C) due to bulky TIPS groups disrupting crystallinity.

Table 1: Substituent-Driven Properties

*Estimated based on formula C₁₈H₁₆O₅.

Spectral and Analytical Data

- IR/NMR Trends :

- Mass Spectrometry : High-resolution MS (e.g., ) confirms molecular ions for validation.

Biological Activity

(Z)-methyl 4-((6-methoxy-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound belonging to the benzofuran class, which is noted for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : methyl 4-[(Z)-(6-methoxy-4-methyl-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate

- Molecular Formula : C19H18O5

- Molecular Weight : 342.34 g/mol

Synthesis

The synthesis of this compound typically involves:

- Formation of the Benzofuran Core : Cyclization of salicylaldehyde derivatives with acetic anhydride.

- Introduction of Functional Groups : Alkylation to introduce methoxy and methyl groups.

- Final Condensation : Combining the benzofuran derivative with methyl 4-formylbenzoate under basic conditions.

Antimicrobial Activity

Benzofuran derivatives, including this compound, have shown significant antimicrobial properties. Various studies have reported that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Escherichia coli | 0.004 | 0.008 |

| Staphylococcus aureus | 0.015 | 0.030 |

| Bacillus cereus | 0.015 | 0.030 |

| Enterobacter cloacae | 0.004 | 0.008 |

The above table reflects the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values obtained from various studies, indicating that this compound may outperform traditional antibiotics like ampicillin and streptomycin in certain cases .

Anticancer Properties

Research has also highlighted the potential anticancer activity of benzofuran derivatives. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation.

In vitro studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which is crucial for both microbial survival and cancer cell proliferation.

- Receptor Interaction : The compound can bind to cell surface receptors, altering cellular signaling pathways that lead to apoptosis or growth inhibition.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several benzofuran derivatives, noting that compounds bearing methoxy groups exhibited enhanced potency against a range of pathogens, including resistant strains .

- Cytotoxicity Assessment : The cytotoxic effects were assessed using MTT assays on normal human cells, indicating a favorable safety profile compared to conventional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-methyl 4-((6-methoxy-4-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, and how can yield be improved?

- Methodological Answer : Multi-step synthesis involving condensation reactions under inert atmospheres (e.g., nitrogen) and catalytic conditions (e.g., triethylamine) is commonly employed. For example, a 36-hour reaction in dichloromethane (DCM) with subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieved a 61% yield . Optimization can include adjusting stoichiometry, solvent polarity, or using microwave-assisted synthesis to reduce reaction time.

Q. Which analytical techniques are critical for confirming the Z-configuration and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry, particularly NOESY/ROESY to distinguish Z/E isomers. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural confirmation . Purity can be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (argon) at -20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as the benzofuran core is photosensitive. Safety protocols include using nitrile gloves and fume hoods during handling, as per GHS guidelines .

Advanced Research Questions

Q. What strategies resolve spectral data contradictions (e.g., unexpected peaks in NMR) for this compound?

- Methodological Answer : Contradictions may arise from residual solvents, rotamers, or impurities. Use deuterated solvents (e.g., CDCl₃) for NMR, and compare experimental data with computational predictions (DFT calculations). For impurities, employ preparative TLC or recrystallization in ethanol/water mixtures .

Q. How can computational modeling predict the compound’s electronic properties for material science applications?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can calculate HOMO-LUMO gaps, polarizability, and charge distribution. Molecular docking studies may explore interactions with biological targets, such as histone deacetylases (HDACs), based on structural analogs .

Q. What mechanistic insights explain cyclization side reactions during synthesis?

- Methodological Answer : Competing pathways (e.g., 5- vs. 6-membered ring formation) can be probed using kinetic studies and isotopic labeling (e.g., ¹⁸O). Monitoring reaction intermediates via LC-MS and adjusting pH (e.g., acidic vs. basic conditions) can suppress undesired cyclization .

Q. How does solvent choice impact solubility and reaction efficiency in large-scale synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of the benzoate moiety but may promote ester hydrolysis. Solvent screening via Hansen solubility parameters (HSPiP software) can identify optimal candidates. For scale-up, switch to greener solvents like ethyl acetate or cyclopentyl methyl ether (CPME) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.